5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a key intermediate in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs). Specifically, it serves as a precursor to second-generation INSTIs Dolutegravir, Bictegravir, and Cabotegravir. [] These drugs are vital in treating HIV-1 infections. This compound belongs to the class of pyridone-carboxylic acids and plays a crucial role as a building block in medicinal chemistry for developing novel antiviral agents.
5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, with the CAS number 1973401-99-8, is a complex organic compound that belongs to the class of dihydropyridines. It is characterized by a unique molecular structure that includes multiple functional groups, making it significant in various chemical applications. The compound is primarily recognized as an intermediate in the synthesis of bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection .
This compound can be classified under the category of pyridine derivatives. Its molecular formula is with a molecular weight of approximately 391.37 g/mol . The compound's structural complexity arises from the presence of benzyloxy, methoxycarbonyl, and dimethoxyethyl groups, which contribute to its chemical reactivity and biological activity.
The synthesis of 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves several steps that are proprietary to pharmaceutical companies. The general synthetic pathway includes:
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid features a dihydropyridine core with various substituents:
The structural formula can be represented as follows:
Key structural data include:
5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid participates in various chemical reactions typical for dihydropyridines:
These reactions are essential for modifying the compound for specific applications or enhancing biological activity.
While 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid itself does not exhibit direct biological activity, it serves as a precursor for bictegravir. Bictegravir functions by inhibiting the HIV integrase enzyme, which is crucial for integrating viral DNA into the host cell's genome. This inhibition effectively prevents viral replication.
The mechanism involves:
This action underscores the importance of the compound in antiviral therapy.
The physical properties of 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid include:
Chemical properties include:
Relevant analytical data include:
5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid finds its primary application as an intermediate in pharmaceutical synthesis, particularly in developing antiviral drugs like bictegravir. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects against HIV.
Moreover, due to its dihydropyridine core, it may also have potential applications in other therapeutic areas such as cardiovascular diseases or as a scaffold for developing new drug candidates targeting different biological pathways .
The synthesis of 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid relies on strategically designed multi-step sequences to assemble its complex pyridine core with precise functionalization. A convergent approach typically involves:
Critical challenges include suppressing decarboxylation during cyclization and minimizing epimerization at chiral centers. Flow chemistry significantly enhances reproducibility and yield for such multi-step sequences by providing superior temperature control and minimizing intermediate degradation. As demonstrated in analogous syntheses, continuous-flow microreactors enable rapid mixing and precise residence time control (<60 seconds), reducing side-product formation during sensitive condensation steps by >20% compared to batch processes [7]. The segmented flow approach further prevents cross-contamination during sequential transformations, achieving an overall yield improvement of 15-30% for pyridine-derived intermediates [7] [9].
Dimethylformamide dimethyl acetal (DMF-DMA, HCON(Me)₂) serves as a versatile activating agent in constructing the dihydropyridinone core of the target compound. Its mechanistic roles include:
Optimized stoichiometry (1.5-2.0 equivalents DMF-DMA) in toluene at 80-90°C achieves near-quantitative enamine conversion within 30 minutes. Lower temperatures (<60°C) lead to incomplete activation, while excess reagent (>2.5 eq.) promotes degradation via N-demethylation. Solvent screening reveals aprotic media (toluene, xylene) outperform polar solvents (DMF, acetonitrile) by minimizing hydrolytic side reactions. A representative protocol yields the 1,4-dihydropyridine intermediate with 92% purity after crystallization, eliminating chromatographic purification [7].
Table 1: Impact of Reaction Parameters on DMF-DMA-Mediated Cyclocondensation Efficiency
Temperature (°C) | DMF-DMA (equiv.) | Solvent | Reaction Time (min) | Yield (%) |
---|---|---|---|---|
60 | 1.5 | Toluene | 90 | 65 |
80 | 1.5 | Toluene | 30 | 88 |
80 | 2.0 | Toluene | 25 | 92 |
80 | 2.0 | Acetonitrile | 30 | 75 |
90 | 2.0 | Xylene | 20 | 90 |
The installation of methoxycarbonyl and benzyloxy groups demands precision catalysis to overcome electronic deactivation and steric constraints:
Methoxycarbonylation Strategies
Benzylic Oxidation and Coupling
Table 2: Comparative Catalytic Systems for Key Functionalization Steps
Catalytic System | Function | Loading (mol%) | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|---|
Pd(OAc)₂/Xantphos | Methoxycarbonylation | 3 | MeOH, 80°C, 5 bar CO | 95 | >99% |
BCMOM/Fe + H₂O₂ | Methoxycarbonylation | 5 | CH₃CN/H₂O, 60°C | 85 | 95% |
Mes-Acr-Me⁺/NiCl₂·dtbbpy | Benzyloxy installation | 2 (PC), 5 (Ni) | Blue LED, DME, 25°C | 78 | 88% |
Fe₃O₄@SiO₂-NH₂-GA | Benzyloxy transfer | 0.8 | Solvent-free, 100°C | 90 | >95% |
Scaling the synthesis requires meticulous optimization of physical parameters to ensure efficiency and reproducibility:
Throughput optimization demonstrates 85% space-time yield improvement in flow vs. batch at >100-gram scale. Catalyst immobilization in axial hollow-fiber reactors (e.g., silica-grafted Rh complexes) achieves turnover numbers (TON) exceeding 500 for methoxycarbonylation, reducing metal leaching to <0.5 ppm per cycle [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3